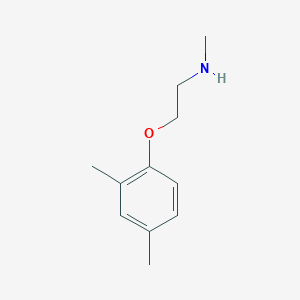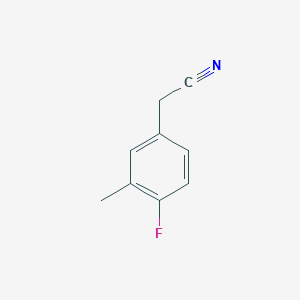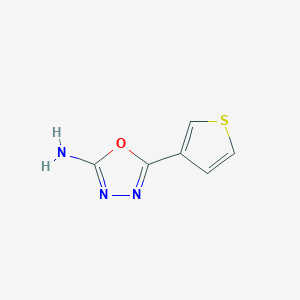![molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-méthyl-amino)-éthoxy]-acide acétique CAS No. 756874-17-6](/img/structure/B1342168.png)
[2-(N-Boc-N-méthyl-amino)-éthoxy]-acide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.27 . The IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid . The Boc group in the compound refers to the tert-butyl carbamates, which are used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides using isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
The reactions involving “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Applications De Recherche Scientifique
Synthèse d'amides
“[2-(N-Boc-N-méthyl-amino)-éthoxy]-acide acétique” est utilisé dans la synthèse d'amides . Les réactions impliquent l'utilisation d'intermédiaires isocyanates, qui sont générés in situ en présence de 2-chloropyridine et de trifluorométhanesulfonyl . Cette méthode est très efficace pour la synthèse d'amides et offre une approche prometteuse pour une amidation facile .
Protection des groupes amino
Le composé est utilisé dans la protection des groupes amino . La formation d'amines et d'acides aminés protégés par Boc est réalisée dans des conditions aqueuses ou anhydres, par réaction avec une base et l'anhydride Boc2O . Le groupe Boc est stable envers la plupart des nucléophiles et des bases .
Synthèse de peptides
“this compound” est utilisé dans la synthèse de peptides . Les groupes amino protégés par Boc permettent la synthèse de divers composés comme les peptides .
Protection mono-N-Boc chimiosélective
Le composé est utilisé dans la protection mono-N-Boc chimiosélective de diverses amines de structure diverse . Ce processus est efficace et chimiosélectif, sans aucun sous-produit tel que l'isocyanate, l'urée et le N,N-di-t-Boc .
Synthèse organique
“this compound” est utilisé en synthèse organique pour introduire le groupe protecteur Boc . Cela permet la synthèse de divers composés .
Développement de médicaments
Le composé joue un rôle crucial dans le développement de médicaments . De nombreux médicaments, y compris les agents anticancéreux, les antibiotiques, les anesthésiques et les inhibiteurs enzymatiques, contiennent une fraction de liaison amide . Le composé est utilisé dans la synthèse de ces structures d'amide .
Mécanisme D'action
Target of Action
It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of Action
The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.
Biochemical Pathways
N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .
Orientations Futures
The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .
Propriétés
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756874-17-6 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)











